(Z)-2-cyano-3-(6,8-dichloro-2H-chromen-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide
Description
The compound "(Z)-2-cyano-3-(6,8-dichloro-2H-chromen-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide" is a synthetic small molecule characterized by a chromene backbone substituted with two chlorine atoms at positions 6 and 8, a cyano group, and a dimethyloxyphenyl ethylamide side chain. Its Z-configuration at the propenamide double bond is critical for its stereoelectronic properties, influencing binding interactions with biological targets.
Properties
IUPAC Name |
(Z)-2-cyano-3-(6,8-dichloro-2H-chromen-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20Cl2N2O4/c1-29-20-4-3-14(9-21(20)30-2)5-6-27-23(28)17(12-26)8-15-7-16-10-18(24)11-19(25)22(16)31-13-15/h3-4,7-11H,5-6,13H2,1-2H3,(H,27,28)/b17-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFDOASQVPSAECP-IUXPMGMMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C(=CC2=CC3=C(C(=CC(=C3)Cl)Cl)OC2)C#N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)CCNC(=O)/C(=C\C2=CC3=C(C(=CC(=C3)Cl)Cl)OC2)/C#N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20Cl2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-cyano-3-(6,8-dichloro-2H-chromen-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties and mechanisms of action based on various studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 385.24 g/mol. The compound features a cyano group, a chromene moiety, and an amide linkage, which are essential for its biological activity.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a wide range of biological activities, including:
- Antiproliferative Effects : Studies have shown that chalcone derivatives can inhibit cancer cell proliferation through various mechanisms such as inducing apoptosis and cell cycle arrest .
- Antimicrobial Properties : Similar compounds have demonstrated significant antibacterial and antifungal activities, suggesting potential applications in treating infections .
- Anti-inflammatory Effects : The presence of chromene structures is often associated with anti-inflammatory properties, which may be relevant for therapeutic applications in inflammatory diseases .
The biological activity of this compound may involve several mechanisms:
- G Protein-Coupled Receptor Modulation : Compounds with similar structures can interact with G protein-coupled receptors (GPCRs), influencing various signaling pathways involved in cellular responses .
- Enzyme Inhibition : Many derivatives show the ability to inhibit key enzymes involved in disease processes, such as cyclooxygenases (COX), which are critical in the inflammatory response .
- Oxidative Stress Reduction : Some studies suggest that these compounds can enhance antioxidant defenses within cells, reducing oxidative stress and related damage .
Case Studies
- Anticancer Activity : A study investigating the effects of chalcone derivatives on breast cancer cell lines found that certain modifications to the structure significantly increased antiproliferative activity. The introduction of halogen atoms was particularly effective in enhancing cytotoxicity .
- Antibacterial Efficacy : Research on chromene derivatives revealed potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell membranes and inhibition of key metabolic pathways .
Data Tables
| Biological Activity | Compound Class | Mechanism |
|---|---|---|
| Antiproliferative | Chalcones | Apoptosis induction |
| Antimicrobial | Chromenes | Membrane disruption |
| Anti-inflammatory | Chromenes | COX inhibition |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analog: Chromene Derivatives
Chromene (benzopyran) derivatives are a common scaffold in drug discovery. For example, coumarins (2H-chromen-2-ones) and flavanols (e.g., catechins in tea, as mentioned in ) share the chromene core but differ in substitution patterns. Unlike the target compound, catechins such as (-)-epigallocatechin gallate (EGCG) feature hydroxyl groups and gallate esters, which enhance antioxidant activity .
Functional Analog: Propenamide-Containing Compounds
Propenamide derivatives are studied for their α,β-unsaturated carbonyl system, which can act as a Michael acceptor in covalent inhibitor design. For instance, acrylamide-based kinase inhibitors (e.g., ibrutinib) exploit this motif for irreversible binding to cysteine residues. The (Z)-configuration in the target compound may reduce reactivity compared to (E)-isomers, balancing potency and selectivity .
Comparison Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
